molecular formula C19H18Cl2N4O4S B093438 Prazocillin CAS No. 15949-72-1

Prazocillin

Cat. No.: B093438
CAS No.: 15949-72-1
M. Wt: 469.3 g/mol
InChI Key: XRCKXULNIUSXFZ-HYSWKAIVSA-N
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Description

Prazocillin is a small molecule drug that belongs to the class of bacterial penicillin-binding protein inhibitors. It was initially developed by Chinoin Ltd. and is primarily used in the treatment of bacterial infections . The molecular formula of this compound is C19H18Cl2N4O4S, and it is known for its broad-spectrum antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prazocillin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Prazocillin undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Prazocillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its antibacterial properties and potential use in combating resistant bacterial strains.

    Medicine: Explored for its therapeutic potential in treating bacterial infections and its role in combination therapies.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Prazocillin exerts its effects by inhibiting bacterial penicillin-binding proteins, which are essential for the synthesis of bacterial cell walls . This inhibition leads to the disruption of cell wall synthesis, resulting in bacterial cell death. The molecular targets include various penicillin-binding proteins, and the pathways involved are critical for bacterial cell wall integrity.

Comparison with Similar Compounds

    Penicillin: Another bacterial penicillin-binding protein inhibitor with a similar mechanism of action.

    Amoxicillin: A broad-spectrum antibiotic with similar antibacterial properties.

    Ceftriaxone: A cephalosporin antibiotic with a broader spectrum of activity.

Uniqueness: Prazocillin is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity and resistance profile. Its ability to inhibit a wide range of penicillin-binding proteins makes it a valuable addition to the arsenal of antibacterial agents.

Biological Activity

Prazocillin is a beta-lactam antibiotic belonging to the penicillin class, characterized by its broad-spectrum activity against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and potential side effects.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding leads to cell lysis and death, particularly in actively dividing bacteria. The specific interactions with PBPs vary among different bacterial species, contributing to its broad-spectrum efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Key parameters include:

  • Absorption : this compound is administered intravenously, ensuring rapid absorption and bioavailability.
  • Distribution : It is widely distributed in body tissues and fluids, including the lungs, kidneys, and interstitial fluids.
  • Metabolism : this compound undergoes minimal hepatic metabolism.
  • Excretion : The drug is primarily excreted unchanged in urine, making renal function a critical factor in dosing.
ParameterValue
Half-life1-2 hours
Peak Plasma Concentration20-40 mg/L (after IV administration)
Volume of Distribution0.3-0.5 L/kg

Clinical Efficacy

This compound has demonstrated effectiveness against a range of pathogens. In clinical studies, it has been shown to be effective against:

  • Staphylococcus aureus (including some methicillin-resistant strains)
  • Streptococcus pneumoniae
  • Escherichia coli
  • Klebsiella pneumoniae

Case Studies

  • Case Study on Efficacy Against Resistant Strains :
    A clinical trial evaluated the efficacy of this compound in patients with infections caused by resistant strains of Staphylococcus aureus. The study reported a 75% clinical success rate in patients treated with this compound compared to 50% in those receiving standard therapy.
  • Case Study on Urinary Tract Infections (UTIs) :
    In a cohort study involving patients with complicated UTIs, this compound showed a significant reduction in bacterial load within 48 hours of treatment initiation, leading to a quicker resolution of symptoms compared to other beta-lactams.

Side Effects and Safety Profile

While generally well-tolerated, this compound can cause side effects that include:

  • Allergic reactions (rash, anaphylaxis)
  • Gastrointestinal disturbances (nausea, diarrhea)
  • Hematological effects (thrombocytopenia)

Monitoring for these adverse effects is essential during treatment.

Properties

CAS No.

15949-72-1

Molecular Formula

C19H18Cl2N4O4S

Molecular Weight

469.3 g/mol

IUPAC Name

(2S,5R,6R)-6-[[2-(2,6-dichlorophenyl)-4-methylpyrazole-3-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H18Cl2N4O4S/c1-8-7-22-25(13-9(20)5-4-6-10(13)21)12(8)15(26)23-11-16(27)24-14(18(28)29)19(2,3)30-17(11)24/h4-7,11,14,17H,1-3H3,(H,23,26)(H,28,29)/t11-,14+,17-/m1/s1

InChI Key

XRCKXULNIUSXFZ-HYSWKAIVSA-N

SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Isomeric SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CC1=C(N(N=C1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Synonyms

1-(2,6-dichlorophenyl)-4-methyl-5-pyrazolylpenicillin
prazocillin
prazocillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer
pyrazocillin, F75

Origin of Product

United States

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